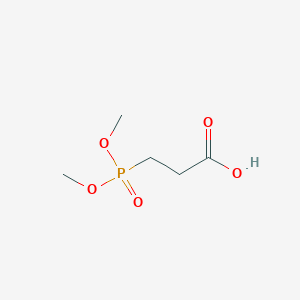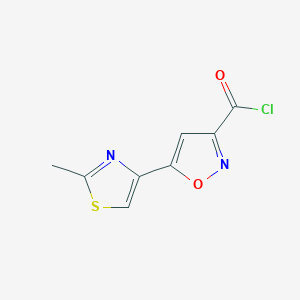![molecular formula C11H9Cl2N3O B1597238 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 667865-24-9](/img/structure/B1597238.png)
1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
Overview
Description
1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DCTE and is a member of the triazole family of compounds. DCTE has been synthesized using various methods and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of DCTE is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. DCTE has been shown to inhibit the growth of various fungi and bacteria by interfering with their cell walls and membranes. Additionally, DCTE has been shown to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical And Physiological Effects
DCTE has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCTE can inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, DCTE has been shown to inhibit the production of certain inflammatory cytokines, such as TNF-alpha and IL-1beta. In vivo studies have shown that DCTE can reduce inflammation in animal models of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using DCTE in lab experiments is its relatively simple synthesis method. Additionally, DCTE has shown promising results in various scientific research applications. However, one limitation of using DCTE is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of DCTE. One potential direction is the further exploration of its antifungal and antibacterial properties, with the goal of developing new drugs for the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of DCTE and its potential applications in the treatment of inflammatory diseases. Finally, the potential toxicity of DCTE should be further investigated to determine its safety for use in various scientific research applications.
Scientific Research Applications
DCTE has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. DCTE has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. Additionally, DCTE has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-[1-(3,5-dichlorophenyl)-5-methyltriazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-6-11(7(2)17)14-15-16(6)10-4-8(12)3-9(13)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRUWPCHWDIHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384458 | |
| Record name | 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one | |
CAS RN |
667865-24-9 | |
| Record name | 1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



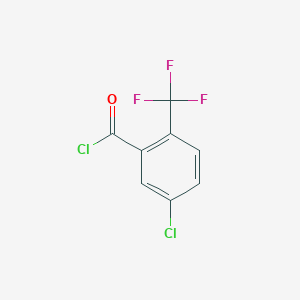

![1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane](/img/structure/B1597157.png)

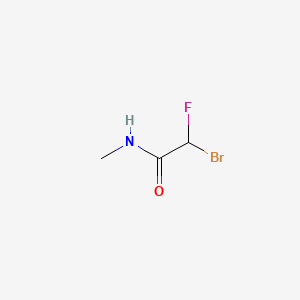

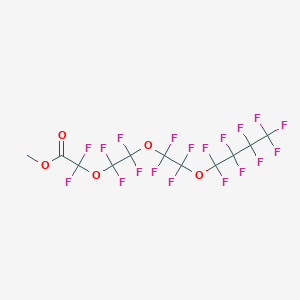
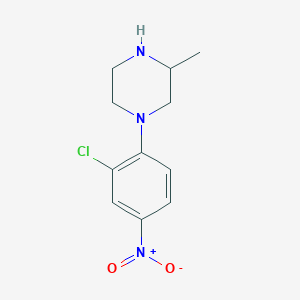
![5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole](/img/structure/B1597169.png)


